molecular formula C23H30ClN5O8S2 B023812 Cefcapene pivoxil hydrochloride CAS No. 147816-23-7

Cefcapene pivoxil hydrochloride

Cat. No.: B023812
CAS No.: 147816-23-7
M. Wt: 604.1 g/mol
InChI Key: ALPFRUJYOAKQQR-CQZSJNSUSA-N
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Mechanism of Action

Target of Action

Cefcapene pivoxil hydrochloride, also known as Flomox, primarily targets penicillin-binding proteins (PBPs) . PBPs are enzymes located on the inner membrane of the bacterial cell wall and play a crucial role in the terminal stages of assembling the bacterial cell wall and reshaping the cell wall during growth and division .

Mode of Action

Flomox exhibits its antibacterial effects by inhibiting the synthesis of the bacterial cell wall . It binds to and inactivates the PBPs, thereby disrupting the cell wall assembly process . This disruption leads to the weakening of the bacterial cell wall, causing the bacteria to lyse or break down .

Biochemical Pathways

This interference disrupts the cell wall structure, leading to bacterial cell death .

Pharmacokinetics

The pharmacokinetic properties of Flomox have been studied in healthy volunteers . After a single oral dose, blood samples were collected at specific time intervals from 0-12 hours. The plasma concentrations of Flomox were determined by LC-MS/MS . The mean value for AUClast (the area under the plasma drug concentration-time curve from time zero to the last measurable concentration) was 4053.1±876.5 ng·hr/mL, and the mean value for Cmax (maximum plasma concentration) was 1324.9±321.4 ng/mL . These parameters indicate the drug’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

The primary result of Flomox’s action is the inhibition of bacterial growth . By disrupting the bacterial cell wall synthesis, Flomox causes the bacteria to become structurally weak, leading to cell lysis and death . This results in the elimination of the bacterial infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cefcapene pivoxil hydrochloride involves several steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves careful control of reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Cefcapene pivoxil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Esterase enzymes in the intestinal epithelium.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

The major product formed from the hydrolysis of this compound is cefcapene, the active metabolite .

Comparison with Similar Compounds

Cefcapene pivoxil hydrochloride is similar to other third-generation cephalosporins such as cefditoren and cefixime. it has unique properties that distinguish it from these compounds:

List of Similar Compounds

This compound’s unique ester-type structure and broad-spectrum antibacterial activity make it a valuable compound in the field of antibiotics.

Properties

IUPAC Name

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O8S2.ClH/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4;/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29);1H/b12-6-;/t14-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPFRUJYOAKQQR-CQZSJNSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30ClN5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048582
Record name Cefcapene pivoxil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

604.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147816-23-7
Record name Cefcapene pivoxil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147816237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefcapene pivoxil hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFCAPENE PIVOXIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5J77167P9E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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